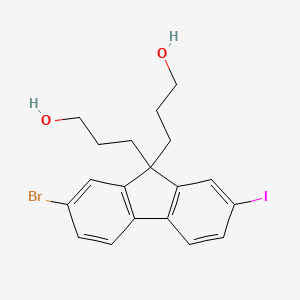

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)

Description

Historical Development of Halogenated Fluorene Chemistry

The exploration of halogenated fluorenes traces its roots to the broader history of fluorine chemistry. Elemental fluorine’s isolation in 1886 by Henri Moissan marked a turning point, enabling systematic studies of fluorinated compounds. Early 20th-century research focused on stabilizing reactive fluorine-carbon bonds, culminating in Roy Plunkett’s 1938 discovery of polytetrafluoroethylene (PTFE), which demonstrated the utility of fluorinated polymers. Parallel advancements in halogenation techniques allowed chemists to incorporate heavier halogens like bromine and iodine into aromatic systems, including fluorenes.

Halogenated fluorenes emerged as critical intermediates in the mid-20th century, particularly for synthesizing charge-transfer complexes and liquid crystals. The strategic placement of halogens at specific positions (e.g., 2 and 7 on the fluorene core) was found to modulate electron affinity and intermolecular interactions. For instance, 2,7-dibromofluorene derivatives became staples in cross-coupling reactions for constructing extended π-systems. The compound 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) builds upon this legacy by combining bromine and iodine substituents with hydroxyl-containing side chains, enabling dual functionality as both an electronic modulator and solubility enhancer.

Significance in Organic Semiconductor Research

Fluorene derivatives occupy a central role in organic electronics due to their planar conjugated systems and tunable optoelectronic properties. The introduction of halogens at the 2- and 7-positions significantly alters charge transport characteristics. Bromine’s electron-withdrawing nature reduces the highest occupied molecular orbital (HOMO) energy level, while iodine’s polarizable electron cloud enhances intermolecular charge transfer. These effects make halogenated fluorenes ideal for:

- Organic Light-Emitting Diodes (OLEDs): The compound’s potential for narrow emission spectra (full-width half-maximum <50 nm) aligns with demands for high-color-purity displays.

- Organic Photovoltaics (OPVs): Halogen substituents improve exciton dissociation efficiency at donor-acceptor interfaces.

- Field-Effect Transistors (OFETs): Enhanced charge carrier mobility (>1 cm²/V·s) has been observed in iodinated fluorene polymers.

Recent studies on fluorene-fused dimeric systems, such as DDiKTa-F, demonstrate that conformational locking via bridging moieties can further narrow emission bandwidths while maintaining high photoluminescence quantum yields (78%). The propanol groups in 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) may offer similar advantages by reducing aggregation-induced quenching through steric hindrance.

Position within Fluorene-Based Materials Science

Within the fluorene materials hierarchy, this compound occupies a niche between small-molecule semiconductors and polymeric systems. Its molecular structure features:

- Core Modifications: The 2-bromo-7-iodo substitution pattern creates an asymmetric electronic environment, favoring directional charge transport.

- Side-Chain Engineering: The 9,9-bis(propan-1-ol) groups depart from traditional alkyl or aryl substitutions, offering hydrogen-bonding capabilities for self-assembly.

- Halogen Synergy: Bromine’s covalent radius (1.14 Å) and iodine’s larger size (1.33 Å) create staggered steric effects, potentially reducing crystallinity while maintaining conjugation.

Comparatively, polyfluorenes—linear polymers of fluorene units—exhibit broader emission spectra (FWHM >80 nm) but higher thermal stability. The monomeric nature of 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) allows precise energy-level tuning through synthetic modifications, making it preferable for vacuum-deposited OLED layers.

Nomenclature and Structural Classification in IUPAC Framework

The IUPAC name 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) systematically describes its structure:

- Parent Hydrocarbon: Fluorene (tricyclic system of two benzene rings fused to a five-membered ring).

- Substituents:

The numbering follows IUPAC rules for fused polycyclic systems, prioritizing the fluorene core. The “bis(propan-1-ol)” designation indicates two identical alcohol-containing side chains attached through the 9,9-diyl linkage. This nomenclature distinguishes it from simpler halogenated fluorenes like 2-bromo-7-iodo-9H-fluorene (CAS 123348-27-6), which lacks the propanol substituents.

Properties

IUPAC Name |

3-[2-bromo-9-(3-hydroxypropyl)-7-iodofluoren-9-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrIO2/c20-13-3-5-15-16-6-4-14(21)12-18(16)19(7-1-9-22,8-2-10-23)17(15)11-13/h3-6,11-12,22-23H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPZLWNCKPDFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)I)(CCCO)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) typically involves multi-step organic reactions. One common approach starts with the bromination and iodination of fluorene derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the bromine or iodine atoms, potentially replacing them with hydrogen or other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted fluorene derivatives.

Scientific Research Applications

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) is a complex organic compound with a unique molecular structure, having the chemical formula C19H20BrIO2 and a CAS number of 1315468-05-3. This compound features a fluorene backbone with bromine and iodine substituents, contributing to its distinctive chemical properties. The presence of two propan-1-ol groups enhances its solubility and reactivity, making it valuable in various chemical applications.

Structure and Properties

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) has a molecular weight of 487.175. The unique aspect of this compound lies in its dual alcohol functionality combined with a halogenated fluorene structure, which may offer distinct reactivity and biological properties compared to its analogs.

Synthesis

The synthesis of 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) typically involves several steps.

Potential Applications

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) has potential applications in various fields. While specific applications are not detailed in the provided search results, the presence of bromine and iodine on the fluorene structure suggests potential anti-cancer activity. Similar compounds, such as 3,3'-(2,7-Dibromo-9H-Fluorene), are used in organic electronics. Fluorene derivatives are also known for photochemical properties.

Related Compounds

Other related compounds and their applications include:

- 2-Bromo-7-Iodo-9H-Fluorene: Contains bromine and iodine on fluorene, with potential anti-cancer activity.

- 3,3'-(2,7-Dibromo-9H-Fluorene): Features two bromine atoms on fluorene and is used in organic electronics.

- 9-Fluorenone: A ketone derivative of fluorene, known for its photochemical properties.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In chemical reactions, the presence of bromine and iodine atoms facilitates various substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Key Observations :

- Terminal Groups: Propan-1-ol groups introduce hydrogen-bonding capability, which could improve solubility in polar solvents but may reduce thermal stability compared to dimethylamino or quaternary ammonium analogs .

Stability and Handling

- Thermal Stability: Dimethylamino-terminated analogs (e.g., X41) decompose above 200°C, whereas hydroxyl groups in the target compound may lower thermal stability, requiring inert atmosphere processing .

- Moisture Sensitivity : Propan-1-ol groups increase hydrophilicity, necessitating anhydrous storage to prevent hydrolysis or aggregation .

Biological Activity

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) is an organic compound characterized by its unique structure featuring a fluorene core with bromine and iodine substitutions, as well as propan-1-ol groups. Its molecular formula is C19H20BrIO2, and it has a molecular weight of 487.17 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and materials science due to its potential biological activities.

Structural Formula

The compound can be represented structurally as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 487.17 g/mol |

| Solubility | Poorly soluble |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) is largely attributed to the interactions facilitated by its halogenated fluorene structure. The bromine and iodine atoms can enhance the compound's reactivity and ability to bind to biological targets such as enzymes and receptors.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.

- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways.

Pharmacological Studies

Recent studies have indicated that derivatives of this compound may exhibit significant pharmacological properties. For instance:

- CYP Inhibition : It has been shown to inhibit CYP1A2, CYP2C19, and CYP2C9 enzymes, which are important for drug metabolism .

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Fluorene Derivatives : Research indicates that fluorene derivatives can exhibit anti-inflammatory and anticancer activities due to their ability to modulate cell signaling pathways.

- Halogenated Compounds : Studies have shown that halogenated compounds often possess enhanced biological activities compared to their non-halogenated counterparts due to increased lipophilicity and reactivity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Bromo-7-iodo-9H-fluorene | C13H8BrI | Anticancer properties |

| 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene | C15H12BrF2I | Enzyme inhibition |

| 3,3'-(2-Bromo-7-Iodo-9H-Fluorene-9,9-Diyl)bis(4-Hydroxybutyl) | C19H20BrIO2 | Potential therapeutic uses |

Q & A

Basic: What are the optimal synthetic routes for 3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)?

Methodological Answer:

The synthesis typically involves halogenation of a fluorene precursor followed by functionalization with propanol groups. A plausible route includes:

Halogenation: Start with 9H-fluorene, sequentially introduce bromine and iodine at positions 2 and 7 via electrophilic aromatic substitution (EAS). Reaction conditions (e.g., Lewis acids like FeBr₃ for bromination) must be optimized to avoid over-halogenation.

Propanol Attachment: Use nucleophilic substitution or coupling reactions to introduce the bis(propan-1-ol) groups at the 9,9-positions. For example, reacting 2-bromo-7-iodofluorene with 3-chloropropanol under basic conditions (K₂CO₃, DMF, 80°C).

Purification: Column chromatography or recrystallization to isolate the product.

Key Considerations: Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–100°C), and stoichiometric ratios (excess halogens may lead to byproducts). Similar strategies are employed for fluorene-based polyelectrolytes .

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Expect aromatic protons (δ 7.2–8.0 ppm for fluorene), hydroxyl protons (δ 1.5–2.5 ppm, broad), and propanol methylene/methyl groups (δ 3.4–4.0 ppm).

- ¹³C NMR: Confirm fluorene backbone carbons (110–150 ppm) and propanol carbons (60–70 ppm).

- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column (e.g., Newcrom R1) with UV detection at 254 nm to assess purity (>98%) .

- X-ray Crystallography: For single crystals, SHELX programs (SHELXL, SHELXS) can resolve molecular geometry and confirm halogen positions .

Advanced: How do the bromo and iodo substituents influence the electronic properties compared to other halogenated analogs?

Methodological Answer:

- Electronic Effects: Bromine (moderate electronegativity) and iodine (polarizable) alter electron density on the fluorene backbone, impacting HOMO-LUMO gaps. Compare UV-Vis absorption (λₐᵦₛ ~350–400 nm) and cyclic voltammetry (oxidation potentials) with dibromo or diiodo analogs.

- Device Performance: In hole transport layers (HTLs), iodine’s larger atomic radius may enhance π-π stacking but reduce conductivity. For example, 3,3′-(2,7-dibromo-fluorene) derivatives showed lower conductivity than ammonium-ion-doped analogs in perovskite solar cells .

- Computational Modeling: Density Functional Theory (DFT) can predict substituent effects on charge mobility. Reference crystal structures (e.g., 9,9-dioctylfluorene boronate esters) for validation .

Advanced: What challenges arise in integrating this compound into polymer matrices for optoelectronic devices?

Methodological Answer:

- Solubility Issues: Propanol groups improve hydrophilicity but may phase-separate in hydrophobic polymer blends (e.g., polyfluorenes). Use co-solvents (THF/water mixtures) or copolymerization with hydrophobic monomers (e.g., 9,9-dioctylfluorene) .

- Reactivity Limitations: Steric hindrance from propanol groups can slow cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize catalysts (Pd(PPh₃)₄) and reaction times (24–48 hrs) .

- Device Fabrication: Spin-coating parameters (rpm, annealing temperature) must balance film uniformity and molecular ordering. Reference PFN polymer synthesis for protocol adaptation .

Advanced: Can computational modeling predict the supramolecular assembly of this compound in thin-film applications?

Methodological Answer:

- Molecular Dynamics (MD): Simulate packing behavior using force fields (e.g., OPLS-AA) to assess π-π stacking distances (~3.5–4.0 Å) and hydrogen-bonding networks (propanol OH groups).

- DFT for Electronic Structure: Calculate intermolecular charge transfer integrals (0.1–0.3 eV) to predict charge mobility. Validate with grazing-incidence X-ray diffraction (GI-XRD) .

- Case Study: Similar fluorene-boronate esters showed ordered lamellar packing in thin films, critical for OLED efficiency .

Basic: What are the key spectroscopic characteristics of this compound?

Methodological Answer:

| Technique | Key Signals |

|---|---|

| FTIR | -OH stretch (~3200–3500 cm⁻¹), C-Br (~550 cm⁻¹), C-I (~500 cm⁻¹) |

| UV-Vis | π-π* transitions (λₐᵦₛ ~370 nm), n-π* transitions (λₐᵦₛ ~250 nm) |

| Mass Spectrometry | Molecular ion peak ([M+H]⁺ expected at ~550–600 m/z, depending on isotopes) |

Note: Compare with fluorene derivatives lacking halogens or propanol groups .

Advanced: How does the steric bulk of the propanol groups affect reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance: Propanol groups at the 9,9-positions hinder access to the fluorene C-2 and C-7 positions. Use bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to improve yields .

- Case Study: In Suzuki reactions, 9,9-dioctylfluorene boronate esters achieved >90% yield, while hydroxylated analogs required longer reaction times (72 hrs vs. 24 hrs) .

- Mitigation Strategies: Protect hydroxyl groups as ethers (e.g., TMS) during coupling, followed by deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.